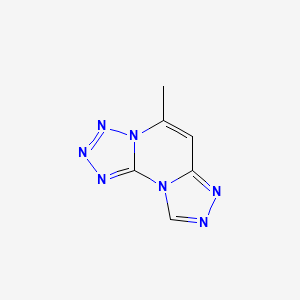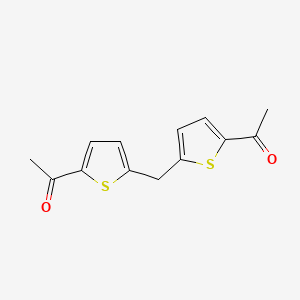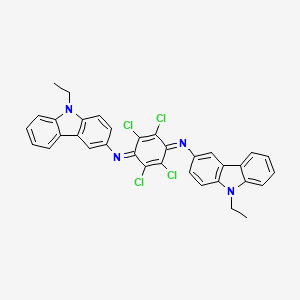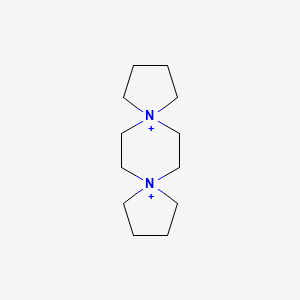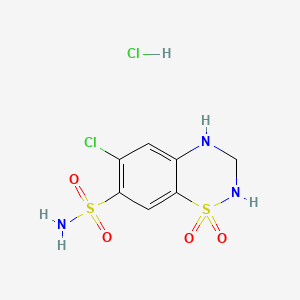
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-), which is responsible for its vivid coloration. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and range of colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid involves multiple steps. The process typically starts with the diazotization of 4-methoxy-2-sulphophenylamine, followed by coupling with 4-hydroxy-3-naphthalenesulphonic acid. The resulting intermediate is then reacted with 4,6-dichloro-1,3,5-triazine to form the final product. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also involve additional purification steps, such as crystallization and filtration, to achieve the desired product quality.
化学反応の分析
Types of Reactions
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often altering its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces aromatic amines.
科学的研究の応用
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through the azo group and the triazine ring. The azo group can participate in electron transfer reactions, while the triazine ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite): A similar azo dye with different substituents on the naphthalene ring.
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: A compound with a carbazole moiety instead of the naphthalene ring.
Uniqueness
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
特性
CAS番号 |
93858-26-5 |
|---|---|
分子式 |
C21H16Cl2N6O8S2 |
分子量 |
615.4 g/mol |
IUPAC名 |
6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16Cl2N6O8S2/c1-29(21-25-19(22)24-20(23)26-21)11-4-3-10-7-16(39(34,35)36)17(18(30)13(10)8-11)28-27-14-6-5-12(37-2)9-15(14)38(31,32)33/h3-9,30H,1-2H3,(H,31,32,33)(H,34,35,36) |
InChIキー |
UUGKXDOFUYJCQB-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)O)O)C4=NC(=NC(=N4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


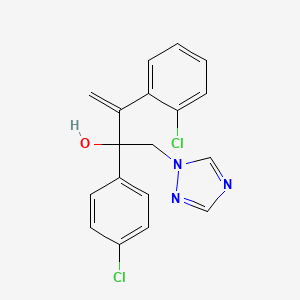

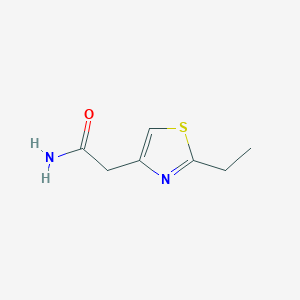
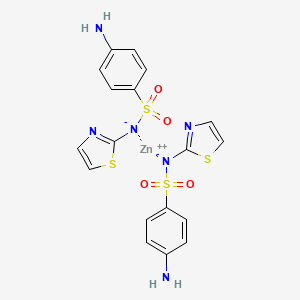

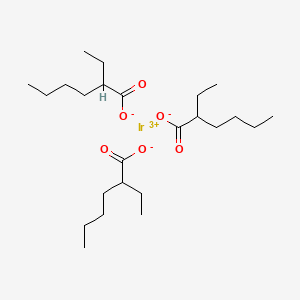
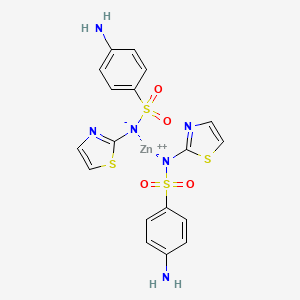
![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)

